Acrylamide-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

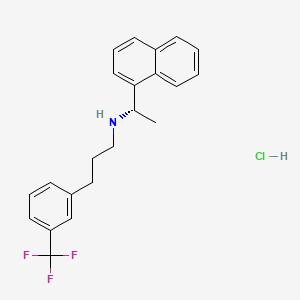

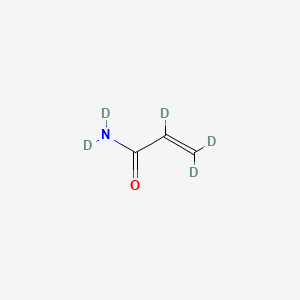

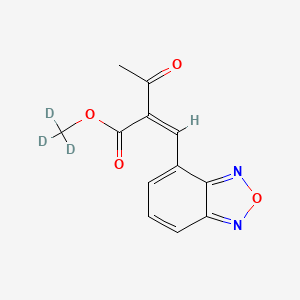

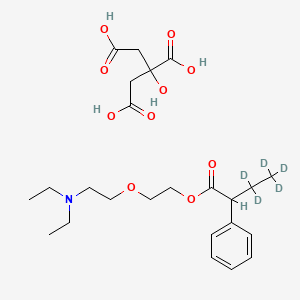

Acrylamide-d5 is a deuterated form of acrylamide, a highly versatile chemical compound that is widely used in various industrial and laboratory applications . It is a colorless, odorless, and water-soluble organic compound that is commonly used in the manufacturing of polyacrylamide . The chemical formula of this compound is C3D5H2NO, and its molecular weight is 77.1 g/mol .

Synthesis Analysis

Polyacrylamides of varying molecular weights were synthesized using free radical polymerization . Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .

Molecular Structure Analysis

The linear formula of this compound is CD2=CDCOND2 . Its molecular weight is 76.11 .

Chemical Reactions Analysis

The main parameters that affect acrylamide formation in foods are the composition of the raw food, and time–temperature of food processing . The vinylogous compounds are then released along with the corresponding aminoketone by a β-elimination reaction and cleavage of the carbon–nitrogen covalent bond .

Physical And Chemical Properties Analysis

This compound is highly toxic and can cause severe neurological damage, especially if ingested or inhaled . It has a melting point of 84-86°C and a boiling point of 125°C .

Wissenschaftliche Forschungsanwendungen

Polymerization Studies : Acrylamide is known for its ability to polymerize under various conditions. A study by Sharma et al. (2013) explored the hydrogen bonding interactions in acrylamides under pressure, revealing insights into the structural changes and polymerization process of this material, which is crucial in understanding its industrial applications, especially in polyacrylamide production.

Biochemical and Safety Analysis : The chemistry, biochemistry, and safety of acrylamide were comprehensively reviewed by Friedman (2003). This research emphasizes its applications in soil conditioning, wastewater treatment, cosmetics, and laboratory uses, such as in protein electrophoresis. Understanding acrylamide's biochemical interactions and safety profile is essential for its effective and safe utilization in these areas.

Industrial Applications and Safety : An industry perspective on acrylamide, focusing on its research, analysis, formation, and control was provided by Taeymans et al. (2004). This paper is vital for understanding the industrial applications and the need for safety protocols in managing acrylamide use, especially in food processing and other manufacturing processes.

Molecular Imprinting and Detection : The development of dummy molecularly imprinted polymers for the extraction and detection of acrylamide in food samples was explored by Bagheri et al. (2019). This research highlights the importance of sensitive and specific methods for acrylamide detection, reflecting its significance in food safety and public health.

Exposure Analysis in Laboratory Workers : The study of hemoglobin adducts of acrylamide in laboratory workers by Bergmark (1997) provides insights into occupational exposure risks and the need for monitoring and safety measures in research and industrial settings where acrylamide is frequently used.

Environmental Impact and Biodegradation : The research on acrylamide's toxicity, pollution, and biodegradation, as discussed by Kusnin et al. (2015), is crucial for understanding its environmental impact and developing strategies for its remediation and safe disposal.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N,2,3,3-pentadeuterioprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LUPFFDCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)N([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108152-65-4 |

Source

|

| Record name | 108152-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)